1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide
Description
1-Benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a benzyl group at position 1 and a trifluorophenyl carboxamide moiety at position 3. The compound’s structural uniqueness lies in its fluorine-rich aromatic substituents, which are strategically positioned to modulate electronic properties, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-14-7-8-15(18(22)17(14)21)23-19(26)13-6-9-16(25)24(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRKOTOXBPEPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group can be attached through a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The benzyl and trifluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in hypopharyngeal tumor cells (FaDu), with cytotoxicity comparable to established chemotherapeutics like bleomycin. Studies have highlighted its potential to inhibit tumor growth through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Neuroprotective Effects
Investigations into the neuroprotective properties of this compound reveal its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for neurotransmitter degradation. By inhibiting these enzymes, the compound increases acetylcholine levels, which may enhance cognitive function and memory retention .
Anti-inflammatory Properties
Recent studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them suitable candidates for treating conditions like acute lung injury and sepsis. The mechanism involves the modulation of inflammatory pathways, potentially reducing tissue damage during inflammatory responses.
Mechanism of Action
The mechanism of action of 1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences between the target compound and its closest analogs:
Key Observations:
1-Substituent Variations: The target compound’s benzyl group lacks the electron-withdrawing trifluoromethyl (-CF₃) moiety present in and analogs.
Carboxamide Substituents: The target’s N-(2,3,4-trifluorophenyl) group introduces three fluorine atoms at ortho, meta, and para positions, enhancing metabolic stability and possibly improving binding to hydrophobic pockets in target proteins. ’s simple phenyl group lacks fluorine or polar substituents, likely reducing both electronic effects and metabolic resistance.
5-Substituent Impact :
- The chlorine atom in ’s compound increases molecular weight and introduces steric/electronic effects that may alter reactivity or binding kinetics compared to the unsubstituted target compound.
Hypothetical Pharmacological Implications
While experimental data for the target compound are absent, inferences can be drawn from its analogs:
- Fluorine Effects: The 2,3,4-trifluorophenyl group in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogs, as fluorine atoms reduce oxidative metabolism and improve van der Waals interactions.
- Chlorine vs. Hydrogen : The 5-chloro substituent in ’s compound could introduce steric hindrance or electronic effects absent in the target, possibly altering selectivity.
Biological Activity
1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 374.35 g/mol
- CAS Number : 1242069-63-1
These properties suggest a complex structure that may interact with biological systems in unique ways.
Biological Activity Overview
Recent research indicates various biological activities associated with this compound:
Antimicrobial Activity
This compound exhibits notable antibacterial properties. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 15.625 to 125 μM .
- Bactericidal Mechanism : The compound disrupts protein synthesis and inhibits nucleic acid and peptidoglycan production .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
- Efficacy Against Ovarian Cancer : A related compound displayed complete tumor growth suppression in xenograft models .
Antiviral Activity
Preliminary investigations suggest potential antiviral effects, particularly against strains like H5N1 and SARS-CoV-2. The presence of fluorine atoms in the structure appears to enhance its activity against these viruses .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Processes : It disrupts cellular processes such as protein synthesis and DNA replication.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for 1-benzyl-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from pyridine or pyridazine precursors. For example:
- Step 1 : Condensation of a substituted benzylamine (e.g., 3-fluorobenzyl bromide) with a pyridine-3-carboxylic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the dihydropyridine core .
- Step 2 : Coupling the intermediate with a fluorinated aniline derivative (e.g., 2,3,4-trifluoroaniline) using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the trifluorophenyl carboxamide group .
- Optimization : Control of temperature (e.g., 0–5°C for coupling reactions) and solvent polarity (e.g., DMF for solubility) improves yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product homogeneity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm the dihydropyridine ring, benzyl substituents, and trifluorophenyl group. F NMR is essential for verifying fluorine substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₅F₃N₂O₂: 397.11) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Q. What functional groups in this compound influence its reactivity and biological interactions?
- Dihydropyridine Core : The 6-oxo group participates in hydrogen bonding with enzymes (e.g., kinases), while the conjugated double bond system allows π-π stacking with aromatic residues .
- Trifluorophenyl Carboxamide : The electron-withdrawing fluorine atoms enhance metabolic stability and modulate lipophilicity (logP ~2.8 predicted), improving membrane permeability .
- Benzyl Group : Provides steric bulk, potentially reducing off-target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Substituent Variation : Systematically replace the benzyl group with other aryl/alkyl groups (e.g., 4-chlorobenzyl) to assess effects on target binding .
- Fluorine Positioning : Compare 2,3,4-trifluorophenyl with mono- or di-fluorinated analogs to identify optimal halogen bonding interactions .
- Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination against kinases) paired with molecular docking (PDB: 1ATP) to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reactivity data during fluorophenyl group modifications?
- Reaction Condition Screening : Test nucleophilic (e.g., NaH/DMF) vs. electrophilic (e.g., HNO₃/H₂SO₄) substitution pathways under varied temperatures (25–80°C) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or ring-opening) and adjust protecting groups (e.g., Boc for amines) to suppress undesired pathways .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) to balance logP (target range: 1.5–3.5) and enhance aqueous solubility .
- Metabolic Stability : Replace labile ester groups with amides or heterocycles. Fluorination at specific positions (e.g., para to the carboxamide) reduces CYP450-mediated oxidation .
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze hydrogen bonds between the 6-oxo group and adjacent residues (e.g., bond lengths ~2.8–3.0 Å) .
- Comparative Analysis : Overlay crystal structures of analogs (e.g., 1-(4-fluorophenyl) derivatives) to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
